An In-depth Technical Guide to the Chemical Properties of 4-(acridin-9-ylamino)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 4-(acridin-9-ylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(acridin-9-ylamino)benzoic acid is a heterocyclic compound belonging to the 9-anilinoacridine family. This class of molecules has garnered significant interest in medicinal chemistry due to the potent biological activities exhibited by many of its members, most notably as anticancer agents. The planar acridine ring system allows for intercalation into DNA, a primary mechanism through which these compounds exert their cytotoxic effects. Furthermore, derivatives of 9-anilinoacridine, such as the clinical drug amsacrine, are known inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the known chemical properties of 4-(acridin-9-ylamino)benzoic acid, detailed experimental protocols for its synthesis based on established methods, and an exploration of its mechanism of action.
Chemical and Physical Properties
While specific experimental data for 4-(acridin-9-ylamino)benzoic acid is limited in publicly available literature, the following table summarizes its fundamental chemical properties and provides estimated values for physical constants based on data for structurally related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 314.34 g/mol | [1][2] |
| CAS Number | 64894-83-3 | [1][2] |
| Appearance | Powder | [1] |
| Purity | ≥99% | [1] (As reported by a commercial supplier) |
| Melting Point | Not available | Experimental data not found in the searched literature. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| pKa | Not available | Experimental data not found in the searched literature. |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-(acridin-9-ylamino)benzoic acid are not explicitly available in the reviewed literature. However, its synthesis can be reasonably achieved through well-established methods for the preparation of 9-aminoacridine derivatives, namely the Ullmann condensation and the Bernthsen synthesis.
Synthesis via Ullmann Condensation
The Ullmann condensation is a widely used method for the formation of C-N bonds and is suitable for the synthesis of N-aryl anthranilic acids, which are key intermediates in the preparation of acridones and subsequently acridines.[3][4]
Reaction Scheme:
Detailed Protocol:
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Synthesis of N-(4-carboxyphenyl)anthranilic acid:
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In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper powder or copper(I) oxide.
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Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at reflux (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into acidified water to precipitate the product.
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Filter the crude product, wash with water, and purify by recrystallization.
-
-
Cyclization to the Acridone:
-
Add the dried N-(4-carboxyphenyl)anthranilic acid to polyphosphoric acid (PPA).
-
Heat the mixture at a high temperature (e.g., 140-160 °C) for a few hours until cyclization is complete (monitored by TLC).
-
Carefully pour the hot mixture onto ice to precipitate the acridone derivative.
-
Filter the solid, wash thoroughly with water and a sodium bicarbonate solution to neutralize any remaining acid, and dry.
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-
Reduction to 4-(acridin-9-ylamino)benzoic acid:
-
The conversion of the acridone to the final 9-aminoacridine derivative can be a multi-step process involving initial chlorination followed by amination. A more direct, though less common, approach might involve a specialized reduction method. A standard route is as follows:
-
Treat the acridone with a chlorinating agent like phosphorus oxychloride (POCl₃) to form the 9-chloroacridine intermediate.
-
React the 9-chloroacridine with 4-aminobenzoic acid in a suitable solvent, often with heating, to yield the final product.
-
-
Synthesis via Bernthsen Acridine Synthesis
The Bernthsen synthesis provides a more direct route to 9-substituted acridines by reacting a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[5][6][7]
Reaction Scheme:
Detailed Protocol:
-
Combine diphenylamine (1 equivalent), 4-aminobenzoic acid (as the source of the 9-anilino moiety, though this is a variation of the classic Bernthsen which uses a carboxylic acid to form a 9-alkyl/aryl acridine), and a stoichiometric amount of zinc chloride in a reaction vessel.
-
Heat the mixture to a high temperature (200-270 °C) for an extended period (up to 24 hours).[5]
-
Monitor the reaction by TLC.
-
After cooling, treat the reaction mixture with aqueous ammonia to neutralize the catalyst and precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
Note: These are generalized protocols and may require optimization for the specific synthesis of 4-(acridin-9-ylamino)benzoic acid.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The biological activity of 9-anilinoacridine derivatives is primarily attributed to their ability to function as DNA intercalators and inhibitors of topoisomerase II.[7]
DNA Intercalation: The planar, polycyclic aromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break. 9-Anilinoacridines act as topoisomerase II "poisons" by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the 5'-ends of the DNA.[5][8] By preventing the religation of the DNA strands, these compounds lead to an accumulation of double-strand breaks, which triggers a DNA damage response and can ultimately induce apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for the action of 4-(acridin-9-ylamino)benzoic acid.
Caption: Proposed mechanism of action for 4-(acridin-9-ylamino)benzoic acid.
Experimental Workflow Visualization
The following diagram outlines a plausible experimental workflow for the synthesis and purification of 4-(acridin-9-ylamino)benzoic acid via the Ullmann condensation route.
Caption: Plausible synthetic workflow for 4-(acridin-9-ylamino)benzoic acid.
Spectral Data
As of the latest literature search, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-(acridin-9-ylamino)benzoic acid are not publicly available. Researchers interested in this compound would need to perform their own spectral analysis for characterization. For reference, the expected spectral features are outlined below based on the analysis of its constituent parts: the acridine core and the 4-aminobenzoic acid moiety.
-
¹H NMR: Signals corresponding to the aromatic protons of the acridine and benzoic acid rings would be expected in the downfield region (typically 7-9 ppm). The proton of the carboxylic acid would likely appear as a broad singlet further downfield. The N-H proton signal might also be observable.
-
¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be expected at a lower field, around 165-175 ppm.
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IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 314.34. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the acridine ring.
Conclusion
4-(acridin-9-ylamino)benzoic acid represents a molecule of significant interest within the field of medicinal chemistry, given its structural similarity to known DNA intercalators and topoisomerase II inhibitors. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The outlined synthetic protocols offer a starting point for its preparation, and the described mechanism of action provides a basis for its further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physical properties, detailed spectral characterization, and in-depth biological evaluation to fully elucidate its potential.
References
- 1. nanochemazone.com [nanochemazone.com]
- 2. 64894-83-3|4-(Acridin-9-ylamino)benzoic acid|BLD Pharm [bldpharm.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
